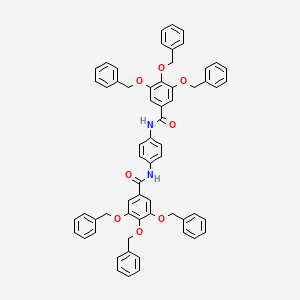

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

Description

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a symmetrical bis-benzamide derivative featuring a 1,4-phenylene core. Each benzamide moiety is substituted with three benzyloxy groups at the 3, 4, and 5 positions.

Properties

CAS No. |

653584-66-8 |

|---|---|

Molecular Formula |

C62H52N2O8 |

Molecular Weight |

953.1 g/mol |

IUPAC Name |

3,4,5-tris(phenylmethoxy)-N-[4-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |

InChI |

InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-19-7-1-8-20-45)59(71-43-49-27-15-5-16-28-49)56(36-51)68-40-46-21-9-2-10-22-46)63-53-31-33-54(34-32-53)64-62(66)52-37-57(69-41-47-23-11-3-12-24-47)60(72-44-50-29-17-6-18-30-50)58(38-52)70-42-48-25-13-4-14-26-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |

InChI Key |

GUDRCQPXCQEFNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves multi-step organic reactions. One common method involves the reaction of 1,4-phenylenediamine with 3,4,5-tris(benzyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The aromatic rings and amide groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

Substituent Variations

Reduced Benzyloxy Groups

N-(1H-Benzo[d]imidazol-2-yl)-2,4-bis(benzyloxy)benzamide (Compound 24)

- Structural Difference : Contains two benzyloxy groups (2,4-positions) instead of three, linked to a benzimidazole core .

- Impact : Fewer benzyloxy groups reduce lipophilicity and may alter solubility. This compound demonstrated biological activity in unspecified assays, suggesting the target compound’s tris-benzyloxy configuration could enhance bioactivity .

Methoxy vs. Benzyloxy Substituents

N,N'-(1,4-Phenylene)bis(4-methoxybenzamide) Derivatives

Core Structure Modifications

Maleimide-Based Analogs

N,N'-(1,4-Phenylene)bismaleimide

- Structural Difference : Maleimide functional groups replace benzamide linkages .

- Applications : Used in resin compositions for printed wiring boards due to high thermal stability (e.g., Tg > 200°C). The target compound’s benzamide groups may offer better hydrogen-bonding interactions but lower thermal resistance .

Porphyrin-Linked Bis-Benzamides

N,N'-(Oxybis(4,1-phenylene))bis(4-porphyrinylbenzamide) (Compound 11c)

- Structural Difference : Incorporates porphyrin moieties linked via benzamide groups .

- Properties : Exhibits photophysical activity (e.g., absorption in visible spectrum) due to the porphyrin core, a feature absent in the target compound. Molecular weight (~1577 g/mol) is significantly higher, impacting solubility and synthetic complexity .

Functional Group Replacements

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (QM-4686)

- Structural Difference: Amino groups replace benzyloxy substituents .

- Impact: Amino groups enhance reactivity (e.g., in polymerization or crosslinking) but reduce steric bulk. This derivative is used in polymer chemistry, whereas the target compound’s benzyloxy groups may favor applications requiring hydrophobicity .

Data Tables

Table 1: Structural and Functional Comparisons

*Molecular weight in may be incorrect; formula conflicts with name.

Biological Activity

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C30H28N6O6

- Molecular Weight : 528.58 g/mol

- CAS Number : 3283-07-6

The compound features a central phenylene group flanked by two benzamide moieties, each substituted with three benzyloxy groups. This unique structure may contribute to its biological activities.

Synthesis

The synthesis of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves the following steps:

- Formation of Benzamide Derivative : The benzoic acid derivatives are reacted with amines under controlled conditions.

- Substitution Reaction : The introduction of benzyloxy groups is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains. The presence of multiple benzyloxy groups enhances lipophilicity, which may improve membrane penetration and bioavailability.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) | E. coli | 32 µg/mL |

| Similar Benzamide Derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways. For example, studies have shown that benzamide derivatives can reduce the production of pro-inflammatory cytokines in vitro.

Case Study : A recent study evaluated the anti-inflammatory effects of a related compound in a murine model of inflammation. The results indicated a significant reduction in paw edema and cytokine levels (TNF-alpha and IL-6), suggesting potential therapeutic use in inflammatory diseases.

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) have shown promise. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's.

| Compound | AChE Inhibition Rate (%) |

|---|---|

| N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) | 65% at 100 µM |

| Donepezil (Control) | 95% at 100 µM |

The biological activity of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) may be attributed to its ability to interact with various enzymes and receptors involved in key biological pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes such as AChE and cyclooxygenase (COX), leading to reduced inflammation and enhanced neurotransmitter availability.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.